molecular formula C13H16O4 B3170411 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde CAS No. 943112-42-3

3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde

Cat. No.: B3170411
CAS No.: 943112-42-3
M. Wt: 236.26 g/mol
InChI Key: KDHACBMWVXSAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde is an organic compound with the molecular formula C12H14O4 It is characterized by the presence of a methoxy group, a tetrahydrofuran-2-ylmethoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and tetrahydrofuran.

    Reaction Conditions: The key step involves the formation of the tetrahydrofuran-2-ylmethoxy group. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of tetrahydrofuran reacts with a suitable leaving group on the benzaldehyde derivative.

    Catalysts and Solvents: Common catalysts for this reaction include Lewis acids such as boron trifluoride etherate. Solvents like dichloromethane or toluene are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzoic acid.

    Reduction: 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and tetrahydrofuran-2-ylmethoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)benzonitrile
  • 3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)benzylamine

Uniqueness

3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde is unique due to the presence of both a methoxy group and a tetrahydrofuran-2-ylmethoxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methoxy-4-(oxolan-2-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-15-13-7-10(8-14)4-5-12(13)17-9-11-3-2-6-16-11/h4-5,7-8,11H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHACBMWVXSAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.